Geranylgeranyl Thiol
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Overview
Description
(2E,6E,10E)-3,7,11,15-Tetramethylhexadeca-2,6,10,14-tetraene-1-thiol is an organic compound characterized by its unique structure, which includes multiple conjugated double bonds and a thiol group. This compound is part of the larger family of terpenoids, which are known for their diverse biological activities and applications in various fields.
Mechanism of Action
Target of Action:
Geranylgeranyl Thiol primarily targets the steroidogenesis pathway in testis-derived cells. Specifically, it affects testosterone production. Testosterone is a crucial hormone involved in fetal development and the male reproductive system. By enhancing testosterone and its precursor, progesterone, this compound plays a role in maintaining hormonal balance .
Mode of Action:
This compound interacts with adenylate cyclase via cAMP/PKA signaling. This activation leads to increased testosterone and progesterone levels in testicular cells. Notably, this compound achieves this without altering phosphodiesterase activity .
Biochemical Pathways:
This compound is an isoprenoid compound synthesized via the mevalonate pathway. Although its mevalonate-independent effects have been explored, its precise role in other biochemical pathways remains less understood .
Result of Action:
This compound’s action impacts testosterone levels, which are essential for male reproductive health. By enhancing testosterone production, it may be beneficial for conditions associated with low testosterone, such as late-onset hypogonadism .
Biochemical Analysis
Biochemical Properties
Geranylgeranyl Thiol interacts with a variety of enzymes, proteins, and other biomolecules. It is synthesized by geranylgeranyl diphosphate synthase (GGPPS), a key enzyme in the terpenoid biosynthetic pathway . The product of this reaction, geranylgeranyl diphosphate (GGPP), is an essential precursor for the biosynthesis of various isoprenoids, including carotenoids, chlorophylls, and diterpenes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to regulate the steroidogenesis pathway in testis-derived I-10 tumor cells . It enhances testosterone and progesterone levels in these cells by activating adenylate cyclase via cAMP/PKA signaling .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, geranylgeranyl reductase (GGR) is a flavin-containing redox enzyme that hydrogenates a variety of unactivated polyprenyl substrates, which are further processed mostly for lipid biosynthesis in archaea or chlorophyll biosynthesis in plants .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, it has been found to enhance testosterone production in male rats when supplemented in their diet
Metabolic Pathways
This compound is involved in the isoprenoid pathway, where it mediates the function of various plant metabolites . It is synthesized by GGPPS in plants . The isoprenoid pathway involves the synthesis of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are the central intermediates of isoprenoids .
Transport and Distribution
It is known that GGPP, a product of the reaction catalyzed by GGPPS, is a key component in plants as it is required for the biosynthesis of many photosynthesis-related terpenoids such as carotenoids, chlorophylls, tocopherols, phylloquinone, and plastoquinones .
Subcellular Localization
Ggpp synthases, which synthesize GGPP, have been shown to be localized in three different subcellular compartments: chloroplast, endoplasmic reticulum, and mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Geranylgeranyl Thiol typically involves the following steps:
Formation of the Polyene Backbone: The polyene backbone is constructed through a series of Wittig or Horner-Wadsworth-Emmons reactions, which introduce the conjugated double bonds.
Introduction of the Thiol Group: The thiol group is introduced via a nucleophilic substitution reaction, where a suitable thiol precursor reacts with the polyene intermediate.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.
Types of Reactions:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions, particularly at the double bonds, leading to the formation of saturated derivatives.
Substitution: The thiol group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Disulfides: Formed through oxidation of the thiol group.
Saturated Derivatives: Formed through reduction of the double bonds.
Substituted Thiols: Formed through nucleophilic substitution reactions.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes that interact with thiol groups.
Antioxidant Properties: Exhibits antioxidant activity due to its ability to scavenge free radicals.
Medicine:
Drug Development: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting oxidative stress-related diseases.
Industry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Agriculture: Potential use as a bioactive compound in pest control.
Comparison with Similar Compounds
Geranylgeraniol: A similar terpenoid with a hydroxyl group instead of a thiol group.
Farnesol: Another terpenoid with a shorter carbon chain and a hydroxyl group.
Uniqueness:
Thiol Group: The presence of a thiol group in Geranylgeranyl Thiol distinguishes it from other terpenoids, providing unique reactivity and biological properties.
Conjugated Double Bonds: The extensive conjugation in the molecule contributes to its stability and reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraene-1-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34S/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,15,21H,6-8,10,12,14,16H2,1-5H3/b18-11+,19-13+,20-15+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MATLUXSOLDYTCM-QIRCYJPOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCS)C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CS)/C)/C)/C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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